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molecular formula C12H12O4 B8664575 4-(2,3-Dihydro-1-benzofuran-5-YL)-4-oxobutanoic acid

4-(2,3-Dihydro-1-benzofuran-5-YL)-4-oxobutanoic acid

Cat. No. B8664575
M. Wt: 220.22 g/mol
InChI Key: PSBMHECNJWGCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885373

Procedure details

A susension, cooled to 0° C., of 120 g of 2,3-dihydrobenzofuran and 128 g of aluminum chloride in 260 ml of dichloroethane is added to a mixture of 96 g of succinic anhydride and 260 g of aluminum chloride in 512 ml of dichloroethane. The temperature is maintained at approximately 5° C. The reaction medium, maintained for 2 hours at this temperature, is then poured into a solution of 3 liters of water containing 400 ml of concentrated hydrochloric acid. After separation following settling, and extraction with methylene chloride, the organic phase is exhaustively extracted with 1N sodium hydroxide. The combined basic phases are acidified in the cold with 6N hydrochloric acid and the oil formed is extracted with methylene chloride. The organic phase is washed to neutrality and then dried.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step Two
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
512 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.[Cl-].[Al+3].[Cl-].[Cl-].[C:14]1(=[O:20])[O:19][C:17](=[O:18])[CH2:16][CH2:15]1.Cl>ClC(Cl)C.O>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:14](=[O:20])[CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:9][C:4]=2[CH2:3][CH2:2]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Name
Quantity
128 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
260 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
96 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
260 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
512 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium, maintained for 2 hours at this temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
extraction with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the organic phase is exhaustively extracted with 1N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the oil formed
EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed to neutrality
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
O1CCC2=C1C=CC(=C2)C(CCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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